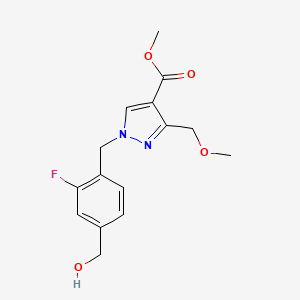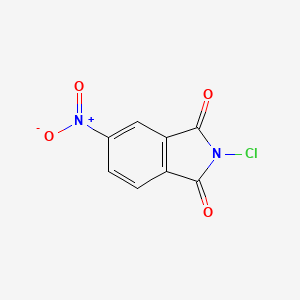
2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with chlorine and nitro substituents at positions 2 and 5, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the chlorine and nitro groups . One common method involves the nitration of isoindoline-1,3-dione followed by chlorination under controlled conditions .
Industrial Production Methods
Industrial production of 2-Chloro-5-nitroisoindoline-1,3-dione may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
2-Chloro-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-chloro-5-aminoisoindoline-1,3-dione.
Substitution: Nucleophilic substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and polymer additives
作用機序
The mechanism of action of 2-Chloro-5-nitroisoindoline-1,3-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Methyl-5-nitroisoindoline-1,3-dione
- 5-Bromo-2-nitroisoindoline-1,3-dione
- 2-Chloro-5-aminoisoindoline-1,3-dione
Uniqueness
2-Chloro-5-nitroisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
63571-79-9 |
|---|---|
分子式 |
C8H3ClN2O4 |
分子量 |
226.57 g/mol |
IUPAC名 |
2-chloro-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-10-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H |
InChIキー |
FBPBROWXGLQCQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


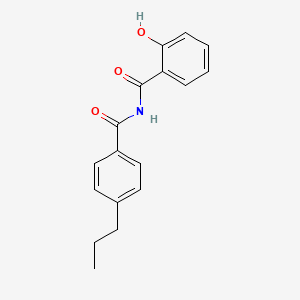
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
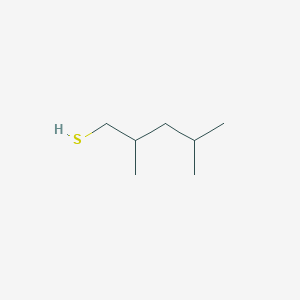
![Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13325230.png)
amine](/img/structure/B13325240.png)
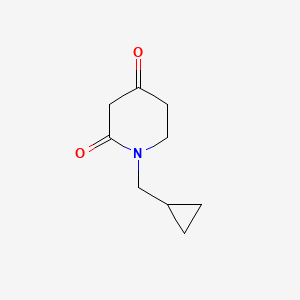
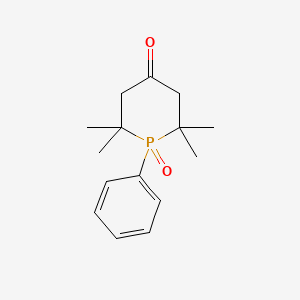
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
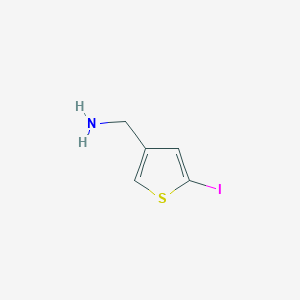

![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
